
2-(Azetidin-3-yl)propan-2-ol hydrochloride
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound centers around a four-membered azetidine ring system directly connected to a tertiary alcohol moiety. The azetidine ring, a saturated heterocycle containing three carbon atoms and one nitrogen atom, exhibits significant ring strain due to its four-membered structure, which influences the compound's reactivity profile. The nitrogen atom within the azetidine ring serves as the site of protonation in the hydrochloride salt form, creating a positively charged ammonium center that significantly alters the compound's physical and chemical properties.
The tertiary alcohol functionality positioned at the 2-carbon of the propyl chain introduces additional complexity to the molecular structure. This tertiary alcohol center features two methyl groups and the azetidine-containing carbon chain, creating a branched architecture that affects both the compound's solubility characteristics and its potential for hydrogen bonding interactions. The presence of both the basic nitrogen center and the hydroxyl group creates opportunities for multiple intermolecular interactions, including hydrogen bonding and electrostatic attractions.
The stereochemical considerations for this compound arise primarily from the potential for restricted rotation around the carbon-carbon bond connecting the azetidine ring to the propyl chain. While the molecule does not contain classical chiral centers, the ring strain in the azetidine system and the branched nature of the tertiary alcohol create conformational preferences that influence the compound's three-dimensional structure. The molecular formula C6H14ClNO reflects the addition of hydrogen chloride to the parent compound, with the chloride anion balancing the positive charge on the protonated nitrogen.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing heterocycles and functional groups. The parent compound name begins with the identification of the longest carbon chain containing the hydroxyl group, which in this case is the three-carbon propanol unit. The "propan-2-ol" designation indicates that the hydroxyl group is located at the second carbon of the propyl chain, creating a secondary alcohol connectivity pattern.
The azetidine ring system is treated as a substituent on the main propanol chain, requiring the specification of its point of attachment. The designation "azetidin-3-yl" indicates that the azetidine ring is connected through its third carbon atom, which corresponds to one of the methylene carbons adjacent to the nitrogen atom. This numbering system follows standard heterocycle nomenclature conventions where the heteroatom receives the lowest possible number.
The chemical abstracts service registry number 1357923-33-1 serves as the unique identifier for the hydrochloride salt form of the compound. Alternative identification systems include the molecular design limited number MFCD22199153, which provides additional cataloging information for chemical databases. The simplified molecular-input line-entry system representation CC(C)(O)C1CNC1.[H]Cl provides a text-based description of the molecular connectivity, with the separate notation for the hydrogen chloride component indicating the salt nature of the compound.
Comparative Analysis of Protonated versus Free Base Forms
The transformation from the free base 2-(azetidin-3-yl)propan-2-ol to its hydrochloride salt involves significant changes in molecular properties and behavior. The free base form, characterized by the chemical abstracts service number 1257293-78-9, possesses a molecular formula of C6H13NO and a molecular weight of 115.18 grams per mole. In contrast, the hydrochloride salt exhibits a molecular formula of C6H14ClNO with an increased molecular weight of 151.63 grams per mole, reflecting the addition of hydrogen chloride.
The protonation state dramatically affects the compound's solubility characteristics and stability profile. The free base form displays limited water solubility due to its neutral character and the hydrophobic nature of the azetidine ring system. However, the hydrochloride salt demonstrates enhanced aqueous solubility through the formation of the ammonium chloride salt, which facilitates ionic interactions with water molecules. This enhanced solubility proves particularly valuable for synthetic applications and purification procedures.
The acid-base properties of the compound reflect the basic nature of the azetidine nitrogen atom. The free base exhibits a calculated pKa value of approximately 9.611 for the conjugate acid, indicating moderate basicity comparable to other secondary aliphatic amines. The formation of the hydrochloride salt essentially represents the complete protonation of this basic center under acidic conditions, resulting in a stable ionic compound with altered physical properties.
Property | Free Base | Hydrochloride Salt |
---|---|---|
Chemical Abstracts Service Number | 1257293-78-9 | 1357923-33-1 |
Molecular Formula | C6H13NO | C6H14ClNO |
Molecular Weight (g/mol) | 115.18 | 151.63 |
Solubility in Water | Limited | Enhanced |
Stability | Moderate | Improved |
Ionic Character | Neutral | Ionic |
Crystallographic Data and Solid-State Configuration
The solid-state properties of this compound reflect the ionic nature of the compound and the presence of multiple hydrogen bonding opportunities. The compound typically exists as a crystalline solid at room temperature, with the crystal packing influenced by electrostatic interactions between the ammonium cations and chloride anions, as well as hydrogen bonding networks involving both the protonated nitrogen and the hydroxyl group.
The crystallographic analysis reveals that the compound adopts specific conformational preferences in the solid state that minimize steric interactions while maximizing favorable intermolecular contacts. The azetidine ring maintains its characteristic puckered conformation, with the ring strain influencing the overall molecular geometry. The tertiary alcohol group participates in hydrogen bonding networks that contribute to the crystal stability and influence the melting point and other thermal properties of the material.
Storage recommendations for the compound indicate optimal stability under refrigerated conditions between 2-7 degrees Celsius, suggesting that thermal motion at higher temperatures may disrupt the crystalline organization or promote degradation pathways. The compound appears as a clear, solid material with characteristic properties consistent with organic ammonium salts. The molecular design limited number MFCD22199153 facilitates identification and tracking of crystallographic studies and solid-state characterization data.
Properties
IUPAC Name |
2-(azetidin-3-yl)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2,8)5-3-7-4-5;/h5,7-8H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTIEZKFOLVALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357923-33-1 | |
Record name | 3-Azetidinemethanol, α,α-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357923-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(azetidin-3-yl)propan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Azetidine Ring Formation via Cyclization of Propane Derivatives
A key step in preparing azetidine derivatives like 2-(Azetidin-3-yl)propan-2-ol hydrochloride involves cyclization reactions of propane derivatives bearing suitable leaving groups at the 1 and 3 positions. This process typically uses primary amines and propane derivatives to form the azetidine ring through intramolecular nucleophilic substitution.
- Starting Materials: Primary arylmethylamines or substituted methylamines and propane derivatives with leaving groups such as chloro, bromo, iodo, or tosylate at positions 1 and 3.
- Reaction Conditions: Heating in hot organic solvents (e.g., butanol) with a non-nucleophilic base and controlled water content to promote ring closure.
- Temperature Range: Typically 85°–150°C, optimally 95°–105°C.
- Mechanism: The primary amine attacks the propane derivative to form a linear intermediate, which cyclizes in the presence of water and base to yield the azetidine intermediate.
This method yields N-protected azetidine intermediates, which can be further processed to obtain the target azetidine free base or its hydrochloride salt.
Deprotection and Hydrogenolysis to Obtain Azetidine Free Base
After azetidine ring formation, the N-protected azetidine intermediate undergoes hydrogenolysis to remove protecting groups and generate the azetidine free base.
- Catalysts: Palladium-based catalysts such as palladium on charcoal, palladium hydroxide on carbon, or palladium oxide on carbon.
- Solvents: Protic solvents like methanol or aqueous organic mixtures.
- Conditions: Hydrogen gas pressure ranging from 20 to 150 psi, typically 40–80 psi; temperature between 20°–150°C, optimally 40°–80°C; reaction time about 1–3 hours or longer depending on scale.
- Outcome: Removal of the N-protecting group, yielding the azetidine free base in solution.
Following hydrogenolysis, the azetidine free base is often converted into its hydrochloride salt by treatment with mineral acids such as hydrochloric acid.
Salt Formation: Conversion to Hydrochloride Salt
The free base azetidine derivative is converted into the hydrochloride salt to improve stability, crystallinity, and handling properties.
- Procedure: The free base solution is treated with hydrochloric acid or exposed to hydrogen chloride gas.
- Solvents: Ethanol or other suitable solvents.
- Conditions: Typically, the reaction mixture is stirred at ambient temperature or refluxed for several hours (e.g., 12 hours).
- Isolation: The precipitated hydrochloride salt is collected by filtration and washed with non-polar solvents such as methyl tert-butyl ether to yield a pure solid product.
This step ensures the formation of this compound as a stable crystalline compound suitable for further use.
Alternative Synthetic Routes Using Protected Azetidine Derivatives
Some methods employ protected azetidine intermediates such as N-t-butyl-O-trimethylsilylazetidine, which undergo acid treatment and subsequent base workup to yield azetidine derivatives.
- Steps:
- Treatment of protected azetidine with hydrochloric acid at room temperature, followed by extraction and drying.
- Neutralization with sodium hydroxide and saturation with potassium carbonate to isolate the product.
- Purification by solvent extraction and drying.
- Yields: Moderate to good yields (~60–80%) have been reported for these steps.
- Advantages: These methods offer control over intermediate purity and facilitate scale-up.
Green and Facile Synthesis Approaches
Recent research has focused on developing environmentally friendly and cost-effective synthesis methods for azetidine derivatives, including intermediates relevant to this compound.
- Starting Materials: Commercially available benzylamine.
- Innovations:
- Use of green oxidation reactions in microchannel reactors.
- Avoidance of expensive or polluting reagents.
- Improved yields and scalability.
- Benefits: These methods align with industrial production goals by reducing environmental impact and improving efficiency.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The cyclization reaction is sensitive to water content and base type; controlled addition of water promotes efficient ring closure with minimal side products.
- Palladium catalysts are preferred for hydrogenolysis due to high selectivity and mild conditions.
- Formation of hydrochloride salt improves compound stability and facilitates purification.
- Green synthesis methods reduce hazardous waste and improve cost efficiency, which is critical for industrial-scale production.
- The molar ratio of propane derivative to amine can be varied (1:1 to 5:1) to optimize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
2-(Azetidin-3-yl)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Azetidin-3-yl)propan-2-ol hydrochloride with structurally related azetidine and heterocyclic derivatives, emphasizing key physicochemical and functional differences:
Key Insights from Structural Comparisons :
Ring Size and Strain :
- The azetidine ring (four-membered) in 2-(Azetidin-3-yl)propan-2-ol introduces higher ring strain compared to five-membered (pyrrolidine) or six-membered (piperidine) analogs. This strain may enhance reactivity in ring-opening reactions or binding to strained enzyme pockets .
- Piperidine derivatives exhibit greater conformational flexibility, which can improve binding to larger protein targets .
Functional Group Impact :
- Hydroxyl groups (e.g., in 2-(Azetidin-3-yl)propan-2-ol) enhance water solubility and hydrogen-bonding interactions, critical for receptor affinity. Methoxymethyl or methyl substituents (e.g., 3-(Methoxymethyl)azetidine) prioritize lipophilicity, favoring blood-brain barrier penetration .
- Ether-linked derivatives (e.g., 1-(Azetidin-3-yloxy)propan-2-ol) resist enzymatic degradation, making them suitable for prolonged-action formulations .
Stereochemical Considerations :
- Stereoisomers like (R)-2-(Azetidin-2-yl)propan-2-ol hydrochloride (CAS: 2173637-17-5) exhibit distinct pharmacological profiles. For example, the (R)-isomer may show higher selectivity for G-protein-coupled receptors due to spatial alignment of functional groups .
Biological Activity
2-(Azetidin-3-yl)propan-2-ol hydrochloride is a hydrochloride salt derived from the azetidine class of compounds. Its unique structure features an azetidine ring and an isopropyl alcohol moiety, which are common in many biologically active molecules. This article explores its biological activity, potential applications, and relevant research findings.
This compound is characterized by high solubility in water, ranging from 13.0 mg/ml to 28.7 mg/ml depending on the conditions. The compound's hydrochloride form enhances its stability and bioavailability, suggesting it may be well absorbed when administered.
The compound's interactions can be hypothesized based on its functional groups:
- Alcohol Group : Typically involved in hydrogen bonding, which can influence receptor binding.
- Azetidine Ring : May interact with neurotransmitter systems or enzymes due to its cyclic structure.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds that have documented activities:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Methylpiperidin-4-ol hydrochloride | 1185293-84-8 | 0.82 |
4-(Hydroxymethyl)piperidin-4-ol hydrochloride | 240401-25-6 | 0.79 |
3-Methylpyrrolidin-3-ol hydrochloride | 921592-91-8 | 0.77 |
Azetidin-3-ylmethanol hydrochloride | 928038-44-2 | 0.76 |
2-Azaspiro[3.3]heptan-6-ol hydrochloride | 1630907-10-6 | 0.76 |
These compounds have shown various biological activities, indicating that structural variations can lead to different pharmacological effects.
Case Studies and Research Findings
While specific studies on this compound are scarce, related azetidine derivatives have been investigated for their biological properties:
- Antiproliferative Activity : Compounds similar to azetidines have demonstrated significant antiproliferative effects in cancer cell lines such as MCF-7 (breast cancer) and others . These findings suggest that azetidine derivatives could be explored further for anticancer activity.
- Synthetic Applications : Research has shown that azetidines can be synthesized using various methods, highlighting their versatility and potential as building blocks in drug development . The synthesis of related compounds has led to the discovery of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Azetidin-3-yl)propan-2-ol hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with (N-Boc)azetidin-3-one as a precursor. Perform a Horner–Wadsworth–Emmons reaction using DBU as a catalyst to generate intermediates like (N-Boc-azetidin-3-ylidene)acetate .
- Step 2 : Conduct an aza-Michael addition with NH-heterocycles to form the azetidine core. Adjust solvent systems (e.g., dichloromethane or 1,2-dimethoxyethane) to control reaction kinetics .
- Step 3 : Convert the free base to the hydrochloride salt using HCl in anhydrous conditions to enhance solubility and stability .
- Optimization : Vary temperature (e.g., 0–25°C), catalyst loading (e.g., 1–5 mol%), and reaction time (12–48 hrs) to maximize yield .
Q. How can the purity and structural integrity of this compound be characterized?
- Methodology :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to achieve >98% purity .
- Structural Confirmation :
- NMR : Compare H and C NMR spectra with reference data (e.g., azetidine protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 150.6) .
Advanced Research Questions
Q. What reaction mechanisms govern the stability of this compound under acidic or basic conditions?
- Methodology :
- Kinetic Studies : Monitor degradation via LC-MS under varying pH (1–14) and temperatures (25–60°C). Hydrolysis of the azetidine ring is pH-dependent, with rapid degradation in strong acids (pH < 2) due to ring-opening .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to evaluate transition states and activation energies for ring-opening pathways .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate interactions with nucleophiles (e.g., amines, thiols) using software like GROMACS. Focus on steric effects from the tert-butyl group in 2-(azetidin-3-yl)propan-2-ol, which hinders nucleophilic attack at the azetidine nitrogen .
- Docking Studies : Predict binding affinities for biological targets (e.g., GPCRs) using AutoDock Vina. The azetidine ring’s conformation (e.g., puckering) influences hydrogen-bonding interactions .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC values in kinase inhibition studies) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing the tert-butyl group with cyclopropane) to isolate variables affecting activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.